The Allosteric Binding Site of EAI045 on EGFR: A Technical Guide
The Allosteric Binding Site of EAI045 on EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAI045 is a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site, EAI045 binds to a distinct allosteric pocket. This unique mechanism of action allows it to overcome resistance to third-generation TKIs mediated by mutations such as C797S. This technical guide provides an in-depth analysis of the allosteric binding site of EAI045 on EGFR, including detailed structural insights, quantitative binding data, and the experimental protocols used for its characterization.
Introduction to EAI045 and Allosteric Inhibition
The development of tyrosine kinase inhibitors has revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and subsequently C797S, limits the long-term efficacy of these drugs. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a promising strategy to overcome this challenge.[1][2]
EAI045 is a potent and selective allosteric inhibitor that targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[3][4] It is most effective against EGFR harboring the L858R/T790M mutations and, notably, retains activity against the L858R/T790M/C797S mutant, which is resistant to all currently approved EGFR TKIs.[4] EAI045's mechanism relies on binding to an inactive conformation of the EGFR kinase, thereby preventing its activation.[4][5]
The EAI045 Allosteric Binding Site
The binding site for EAI045 on EGFR was elucidated through X-ray crystallography.[4][6] The crystal structure reveals that EAI045 binds to an allosteric pocket created by the outward displacement of the regulatory αC-helix in an inactive kinase conformation.[4][7] This pocket is located adjacent to the ATP binding site.[8]
The key features of the EAI045 binding site are:
-
Formation: The site is not present in the active conformation of the kinase and is only accessible when the αC-helix is displaced.
-
Selectivity: The conformation of this pocket differs between wild-type and mutant EGFR, which is a key determinant of EAI045's selectivity. The T790M mutation, in particular, favors the inactive conformation that EAI045 binds to.[9]
-
Key Interacting Residues: Structural studies have identified several amino acid residues that form critical interactions with EAI045.[4][9] The aminothiazole group of EAI045 inserts itself between the mutant gatekeeper residue (Methionine at position 790) and Lysine 745.[4] The phenyl substituent of the inhibitor extends into a hydrophobic cleft, making contact with Leu777 and Phe856.[4] Asp855 has also been identified as a discriminating residue for binding.[9]
Quantitative Binding and Activity Data
The potency and selectivity of EAI045 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Metric | Value | ATP Concentration |
| EGFR (Wild-Type) | Biochemical | IC50 | 1.9 µM | 10 µM |
| EGFR L858R | Biochemical | IC50 | 19 nM | 10 µM |
| EGFR T790M | Biochemical | IC50 | 0.19 µM | 10 µM |
| EGFR L858R/T790M | Biochemical | IC50 | 2-3 nM | 10 µM / 1 mM |
| H1975 (L858R/T790M) | Cellular | EC50 | 2 nM | N/A |
| Ba/F3 (L858R/T790M) | Cellular | IC50 | ~10 nM | N/A |
Table 1: Biochemical and Cellular Potency of EAI045.[3][10][11]
| Cell Line | EGFR Status | Effect of EAI045 (10 µM) |
| H1975 | L858R/T790M | No anti-proliferative effect as a single agent.[3][4] |
| H3255 | L858R | No anti-proliferative effect as a single agent.[3][11] |
| HaCaT | Wild-Type | No inhibition of EGFR phosphorylation.[3][10] |
Table 2: Cellular Activity of Single-Agent EAI045.[3][4][10][11]
Signaling Pathway and Mechanism of Action
EAI045 functions by stabilizing an inactive conformation of the EGFR kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
References
- 1. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
